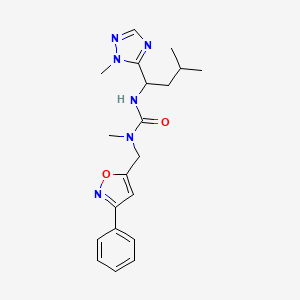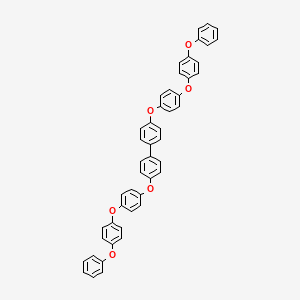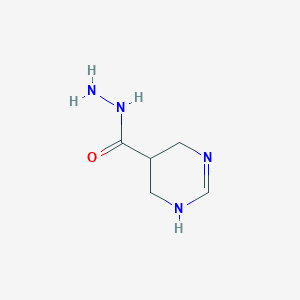
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities. This compound is characterized by the presence of a tetrahydropyrimidine ring fused with a carbohydrazide moiety, making it a versatile scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide can be synthesized through various methods. One common approach involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. Another method includes the selective reduction of pyrimidines . Additionally, ring expansion chemistry of cyclopropanes, aziridines, and azetidines can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
化学反応の分析
Types of Reactions
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Selective reduction can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and pH to ensure specificity and yield .
Major Products
科学的研究の応用
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide: Similar in structure but contains a thioxo group, which imparts different biological activities.
1,4,5,6-Tetrahydropyridazines: These compounds share the tetrahydropyrimidine core but differ in their nitrogen positioning and ring saturation.
Uniqueness
1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide is unique due to its specific combination of the tetrahydropyrimidine ring and carbohydrazide moiety, which provides a versatile platform for chemical modifications and diverse biological activities .
特性
CAS番号 |
776274-37-4 |
|---|---|
分子式 |
C5H10N4O |
分子量 |
142.16 g/mol |
IUPAC名 |
1,4,5,6-tetrahydropyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H10N4O/c6-9-5(10)4-1-7-3-8-2-4/h3-4H,1-2,6H2,(H,7,8)(H,9,10) |
InChIキー |
BFUQUJZTANWUAA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN=CN1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


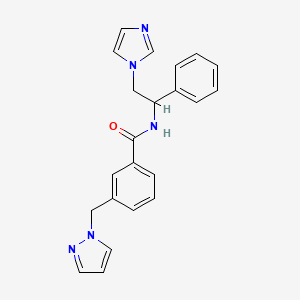
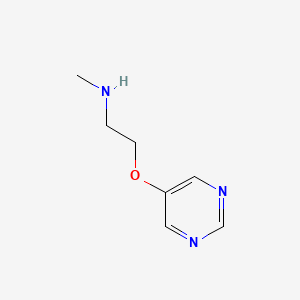
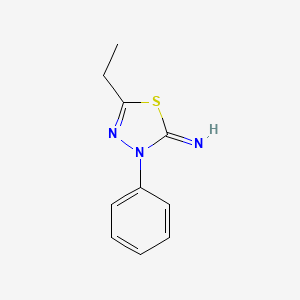
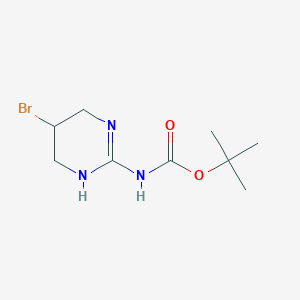
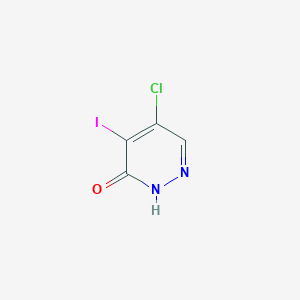
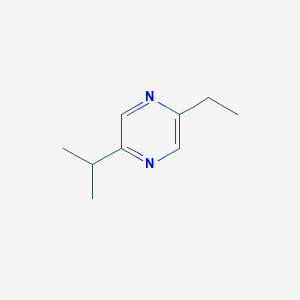
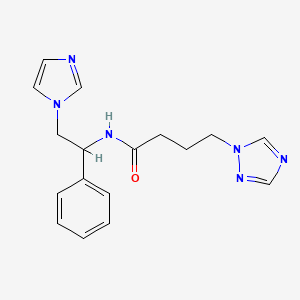


![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
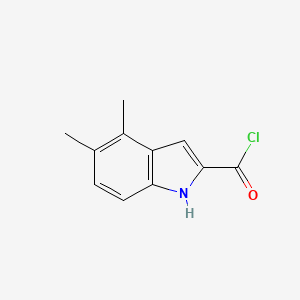
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)
